molecular formula C21H25N3O5S B2502117 N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874806-08-3

N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Numéro de catalogue B2502117
Numéro CAS: 874806-08-3
Poids moléculaire: 431.51
Clé InChI: FWQJKTSPBMKZTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as PTO, is a chemical compound that has gained attention in scientific research due to its potential as a useful tool for studying the function of proteins. PTO is a derivative of oxalamide, a class of compounds that has been shown to be effective in inhibiting protein-protein interactions.

Applications De Recherche Scientifique

Orexin Receptor Antagonism and Eating Disorders

The role of orexin receptors in compulsive food consumption and binge eating disorders has been a focus of research. Studies have shown that selective antagonism at Orexin-1 Receptor (OX1R) mechanisms can significantly reduce binge eating (BE) for highly palatable food without affecting standard food pellet intake, indicating a major role of OX1R mechanisms in BE. This suggests that compounds capable of selectively targeting these receptors could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Stereoselective Synthesis of Isoxazolidines

Research into the synthesis of isoxazolidines, which are valuable in organic synthesis, drug discovery, and chemical biology, has identified methods involving copper-catalyzed aminooxygenation/cyclization. This process yields substituted isoxazolidines with excellent yields and diastereoselectivities. These findings open new pathways for the development of compounds for therapeutic and research applications (Karyakarte et al., 2012).

Antihypertensive and Antiarrhythmic Agents

The design and synthesis of novel antihypertensive agents using a hybrid approach have led to the identification of compounds with significant potential. These compounds display promising antiarrhythmic and antihypertensive effects, attributed to the presence of different pharmacophores acting at various locations with diverse modes of action. Such compounds could be advanced for further testing and development as therapeutic agents (Bhandari et al., 2009).

Novel NMDA Receptor Antagonists

The identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors highlight the therapeutic potential in modulating glutamatergic neurotransmission. Such compounds may be useful tools for elucidating the relative role of the NR2A subunit in physiological and pathological conditions and could lead to the development of targeted treatments for neurological disorders (Bettini et al., 2010).

Anticancer Activity of Phenolic Acid Phenethyl Esters

The cytotoxic effects of phenolic acid phenethyl esters on oral cancer cells underscore the potential of these compounds as chemotherapeutic agents. Their selective cytotoxicity towards cancer cells without affecting normal cells suggests a promising direction for the development of novel anticancer therapies (Lee et al., 2005).

Propriétés

IUPAC Name

N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-16-7-9-18(10-8-16)30(27,28)24-13-14-29-19(24)15-23-21(26)20(25)22-12-11-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQJKTSPBMKZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.